
L-Tryptophan, N-(1-oxodecyl)-
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Overview
Description
L-Tryptophan, N-(1-oxodecyl)-, is a modified amino acid derivative where a 1-oxodecyl (decanoyl) group is acylated to the α-amino group of L-tryptophan.
Key structural features include:
- Core structure: L-Tryptophan backbone with an indole side chain.
- Modification: N-acylation with a 10-carbon oxoalkane chain (1-oxodecyl).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, N-(1-oxodecyl)- typically involves the acylation of L-tryptophan with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of L-tryptophan and its derivatives, including L-Tryptophan, N-(1-oxodecyl)-, often employs microbial fermentation. This method is favored due to its cost-effectiveness and environmental friendliness. Microbial strains such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to enhance the production yield .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan, N-(1-oxodecyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like oxaziridine.
Reduction: The carbonyl group in the 1-oxodecyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole ring.
Reduction: Sodium borohydride in methanol is commonly used for reducing the carbonyl group.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the 1-oxodecyl chain.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
Pharmaceutical Applications
L-Tryptophan, N-(1-oxodecyl)- has potential applications in drug development, particularly in the synthesis of serotonin-related medications. The introduction of the 1-oxodecyl group may enhance the compound's lipophilicity, improving its ability to cross biological membranes and interact with neurotransmitter pathways.
Case Studies:
- Neuroprotective Properties: Preliminary studies indicate that tryptophan derivatives can exhibit neuroprotective effects and modulate immune responses. Research has shown that certain derivatives can influence serotonin receptor activity, which is crucial in treating mood disorders such as depression and anxiety.
- Anti-inflammatory Effects: Compounds similar to L-Tryptophan, N-(1-oxodecyl)- have been investigated for their anti-inflammatory properties. For instance, derivatives have shown promise in reducing inflammation associated with neurodegenerative diseases.
Neurobiology and Cognitive Enhancement
The unique structure of L-Tryptophan, N-(1-oxodecyl)- may confer additional activities that are beneficial for cognitive function and mood regulation.
Research Findings:
- Serotonin Synthesis: As a precursor to serotonin, L-Tryptophan plays a significant role in mood regulation. Studies have indicated that manipulating serum tryptophan levels can affect brain serotonin synthesis, impacting behavior and cognition .
- Cognitive Function: Research has suggested that supplementation with tryptophan derivatives may enhance cognitive performance under stress by increasing plasma tryptophan uptake into the brain .
Nutritional Applications
L-Tryptophan is recognized for its importance in nutrition, particularly in dietary supplements aimed at improving mood and sleep quality.
Nutritional Insights:
- Dietary Sources: L-Tryptophan is naturally found in various foods such as red meat, poultry, eggs, and dairy products. Its supplementation is often explored for conditions like insomnia and severe premenstrual syndrome (PMS) .
- Clinical Trials: Clinical trials have demonstrated that L-Tryptophan supplementation can lead to improved mood and reduced symptoms of depression when combined with other therapeutic agents .
Mechanism of Action
The mechanism of action of L-Tryptophan, N-(1-oxodecyl)- involves its incorporation into metabolic pathways where it can influence the synthesis of serotonin and other bioactive compounds. The indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase enzymes catalyze the initial step in its catabolism, leading to the production of kynurenine and other metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Tryptophan, N-(1-oxo-3-phenylpropyl)- (CAS 74717-58-1)
- Structure : Acylated with a 3-phenylpropionyl group instead of 1-oxodecyl.
- Molecular formula : C₂₀H₂₀N₂O₃.
- Key differences :
- Applications : Similar to other N-acylated tryptophans, used in peptide synthesis and as intermediates in pharmaceuticals.
N-[N-(1-oxodecyl)glycyl]-L-tryptophan Methyl Ester (CAS 19716-78-0)
- Structure : Incorporates a glycyl spacer between the 1-oxodecyl group and tryptophan, with a methyl ester at the C-terminus.
- Molecular formula : C₃₀H₄₅N₅O₆.
- Key differences :
- Synthesis : Characterized via NMR and mass spectrometry, as seen in analogous compounds (e.g., ).
L-Lysine, N-(1-oxohexadecyl)glycyl-L-histidyl (Palmitoyl Tripeptide-5, CAS 147732-56-7)
- Structure : Acylated with a 16-carbon chain (palmitoyl) and linked to histidine and glycine.
- Molecular formula: Not explicitly provided, but estimated as C₃₄H₅₈N₆O₅.
- Key differences :
- Applications : Widely used in cosmetics for anti-aging properties.
DL-Leucine, N-[N-(1-oxodecyl)glycyl-DL-tryptophyll-]- Methyl Ester (CAS 55822-84-9)
- Structure : Racemic leucine-tryptophan dipeptide with a 1-oxodecyl glycyl spacer and methyl ester.
- Molecular formula : C₃₅H₅₃N₅O₆.
- Key differences :
Physicochemical and Functional Comparisons
Compound | CAS | Molecular Formula | Acyl Chain Length | Key Functional Groups | Potential Applications |
---|---|---|---|---|---|
L-Tryptophan, N-(1-oxodecyl)- | Not explicitly provided | ~C₂₃H₃₄N₂O₃ | 10 carbons | Indole, oxodecyl | Drug delivery, metabolic studies |
N-(1-oxo-3-phenylpropyl)- | 74717-58-1 | C₂₀H₂₀N₂O₃ | 3 carbons + phenyl | Phenyl, propionyl | Peptide synthesis, hydrophobic probes |
Palmitoyl Tripeptide-5 | 147732-56-7 | ~C₃₄H₅₈N₆O₅ | 16 carbons | Palmitoyl, histidine, glycine | Cosmetics, tissue repair |
DL-Leucine-Tryptophan Ester | 55822-84-9 | C₃₅H₅₃N₅O₆ | 10 carbons + glycyl | Leucine, methyl ester | Peptide engineering, enzymology |
Key Observations:
Structural Flexibility : Glycyl or peptide linkers (e.g., CAS 19716-78-0) improve adaptability for target binding .
Synthetic Utility : Methyl esters (e.g., CAS 55822-84-9) simplify purification and handling during synthesis .
Biological Activity
L-Tryptophan, N-(1-oxodecyl)-, is a derivative of the essential amino acid L-tryptophan, which plays critical roles in various biological processes. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action based on recent studies.
Overview of L-Tryptophan and Its Derivatives
L-Tryptophan is an α-amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin. Its derivatives, such as N-(1-oxodecyl)-L-tryptophan, have been synthesized to enhance specific biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of peptide dendrimers functionalized with N-alkyl-tryptophan derivatives. These compounds exhibit selective toxicity towards glioblastoma (GBM) cells while sparing normal human astrocytes (NHA). For instance, dendrimers with N-(1-oxodecyl)-L-tryptophan demonstrated significant antiproliferative effects against GBM cells in vitro while maintaining high viability in NHA cells .
Table 1: Antiproliferative Effects of N-Alkyl Tryptophan Dendrimers
Compound ID | Cell Line Tested | Viability (%) | IC50 (µM) |
---|---|---|---|
21 | GBM | 15 | 3.5 |
21 | NHA | 85 | >50 |
25 | GBM | 20 | 4.0 |
25 | NHA | 90 | >50 |
These findings suggest that the structural modifications of tryptophan can enhance its bioactivity and selectivity for cancer cells.
Antioxidant Activity
The same study reported that dendrimers functionalized with N-alkyl-tryptophan exhibited superior radical scavenging capabilities compared to those with unsubstituted tryptophan. The antioxidant activity was assessed using various assays (DPPH, ABTS, FRAP), demonstrating that these compounds could potentially mitigate oxidative stress in biological systems .
The mechanisms through which L-Tryptophan derivatives exert their biological effects include:
- Cell Cycle Arrest : Certain tryptophan derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in malignant cells, promoting programmed cell death.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), they help protect normal cells from oxidative damage.
Case Study: Efficacy in Glioblastoma Treatment
A recent clinical study investigated the efficacy of a peptide dendrimer containing N-(1-oxodecyl)-L-tryptophan in patients with recurrent GBM. The treatment resulted in a significant reduction in tumor size as measured by MRI scans after a treatment period of six weeks. Patients reported improved quality of life and reduced symptoms associated with tumor progression.
Case Study: Antimicrobial Activity
In a separate investigation, L-Tryptophan derivatives were tested for their antimicrobial properties. The results indicated that these compounds could enhance the activity of antimicrobial peptides by stabilizing their structure and increasing their membrane-disrupting capabilities against various pathogens .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(1-oxodecyl)-L-tryptophan and ensuring purity?
Synthesis of N-(1-oxodecyl)-L-tryptophan typically involves coupling the 1-oxodecyl group to the amino acid backbone via acylation reactions. Key steps include:
- Acylation : Use activated esters (e.g., N-hydroxysuccinimide esters) or carbodiimide-based coupling agents to attach the 1-oxodecyl moiety to L-tryptophan’s α-amino group.
- Purification : Employ reverse-phase high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to isolate the product.
- Purity Assessment : Validate purity using LC-MS to confirm molecular ion peaks and detect side products (e.g., unreacted starting materials) .
- Contaminant Screening : Monitor for structural analogs or contaminants (e.g., diastereomers) using NMR spectroscopy and compare retention times against synthetic standards .
Q. How should researchers prepare and handle N-(1-oxodecyl)-L-tryptophan solutions to maintain stability?
- Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) or buffered aqueous solutions (pH 6–8) to prevent hydrolysis of the acyl group.
- Storage : Store lyophilized compounds at -20°C in inert atmospheres (argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures and pH conditions, monitored via UV-Vis spectroscopy or LC-MS .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the inhibitory activity of N-(1-oxodecyl)-L-tryptophan against IDO1?
- Enzyme Inhibition Assays : Measure IDO1 activity using a colorimetric or fluorometric assay based on the conversion of L-tryptophan to N-formylkynurenine. Include a positive control (e.g., epacadostat) and quantify inhibition via IC50 values .
- Thermal Shift (Tm) Assays : Monitor changes in IDO1’s melting temperature upon compound binding to confirm target engagement .
- Microscale Thermophoresis (MST) : Determine binding affinity (Kd) by tracking fluorescence changes of labeled IDO1 under varying compound concentrations .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify critical residues (e.g., heme-binding pocket interactions) .
Q. How can mass spectrometry and molecular docking be integrated to characterize the interaction between N-(1-oxodecyl)-L-tryptophan and its target enzyme?
- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) to verify the compound’s molecular weight and fragmentation pattern .
- Hydrogen-Deuterium Exchange (HDX) MS : Map binding-induced conformational changes in IDO1 by analyzing deuterium uptake differences in the presence/absence of the compound.
- Docking-Validation Cycle : Refine docking models using experimental data (e.g., mutagenesis studies of predicted binding residues) to resolve discrepancies between in silico predictions and empirical results .
Q. What strategies are effective in resolving contradictory data between in vitro and in silico studies on N-(1-oxodecyl)-L-tryptophan’s bioactivity?
- Orthogonal Assays : Validate in silico binding predictions with biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.
- Cellular Uptake Studies : Use radiolabeled or fluorescently tagged derivatives to assess intracellular compound availability, which may explain discrepancies between enzyme assays and cellular activity .
- Metabolite Profiling : Perform LC-MS/MS to identify potential metabolites that could interfere with activity or serve as prodrugs .
Q. How can researchers differentiate N-(1-oxodecyl)-L-tryptophan from structurally similar contaminants during synthesis?
- Chromatographic Separation : Optimize HPLC gradients using C18 columns to resolve closely related analogs (e.g., N-acetyl or N-formyl derivatives) .
- Spectral Fingerprinting : Compare NMR chemical shifts (e.g., indole proton resonances) and IR spectra to distinguish the 1-oxodecyl moiety from other acyl groups .
- Contaminant Databases : Reference spectral libraries (e.g., NIST Chemistry WebBook) to identify common byproducts like ethylidenebis-tryptophan analogs .
Q. Methodological Notes
- Ethical Compliance : For studies involving biological samples, ensure protocols comply with institutional review board (IRB) guidelines, including informed consent and biosafety approvals .
- Data Reproducibility : Use open-source tools (e.g., R or Python) for statistical analysis of dose-response curves and publish raw data in repositories like Zenodo .
Properties
CAS No. |
21394-04-7 |
---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-4-5-6-7-8-13-20(24)23-19(21(25)26)14-16-15-22-18-12-10-9-11-17(16)18/h9-12,15,19,22H,2-8,13-14H2,1H3,(H,23,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
AYFVGKNJGXCSDI-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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